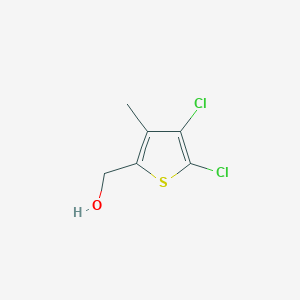
(4,5-Dichloro-3-methylthiophen-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,5-Dichloro-3-methylthiophen-2-yl)methanol is a chemical compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of two chlorine atoms and a methyl group attached to the thiophene ring, along with a methanol group. Thiophenes are known for their aromatic properties and are widely used in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dichloro-3-methylthiophen-2-yl)methanol typically involves the chlorination of 3-methylthiophene followed by the introduction of a methanol group. One common method includes the following steps:
Chlorination: 3-methylthiophene is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 4 and 5 positions.
Methanol Introduction: The chlorinated product is then treated with a methanol reagent under basic conditions to introduce the methanol group at the 2 position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Chlorination: Large quantities of 3-methylthiophene are chlorinated using industrial chlorination equipment.
Methanol Addition: The chlorinated intermediate is then reacted with methanol in large reactors under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4,5-Dichloro-3-methylthiophen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove chlorine atoms or to modify the thiophene ring.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or Grignard reagents.
Major Products Formed
Oxidation: Formation of (4,5-Dichloro-3-methylthiophen-2-yl)aldehyde or (4,5-Dichloro-3-methylthiophen-2-yl)carboxylic acid.
Reduction: Formation of 3-methylthiophene or other reduced thiophene derivatives.
Substitution: Formation of various substituted thiophenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4,5-Dichloro-3-methylthiophen-2-yl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of (4,5-Dichloro-3-methylthiophen-2-yl)methanol involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo chemical reactions that modify its structure and function. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4,5-Dichloro-2-methylthiophen-3-yl)methanol
- (4,5-Dichloro-3-methylthiophen-2-yl)ethanol
- (4,5-Dichloro-3-methylthiophen-2-yl)amine
Uniqueness
(4,5-Dichloro-3-methylthiophen-2-yl)methanol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and a methanol group on the thiophene ring makes it a versatile compound for various applications, distinguishing it from other similar thiophene derivatives.
Eigenschaften
Molekularformel |
C6H6Cl2OS |
|---|---|
Molekulargewicht |
197.08 g/mol |
IUPAC-Name |
(4,5-dichloro-3-methylthiophen-2-yl)methanol |
InChI |
InChI=1S/C6H6Cl2OS/c1-3-4(2-9)10-6(8)5(3)7/h9H,2H2,1H3 |
InChI-Schlüssel |
UAFJXGFSQWQVHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=C1Cl)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethyl-6-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665850.png)
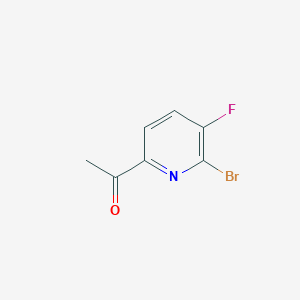
![8-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13665860.png)

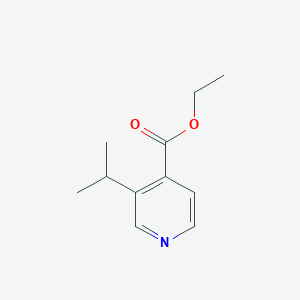
![2-Bromo-4-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13665893.png)
![2-Chloro-6,7-dihydrobenzofuro[5,6-d]thiazole](/img/structure/B13665898.png)
![Ethyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13665905.png)
![Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B13665907.png)
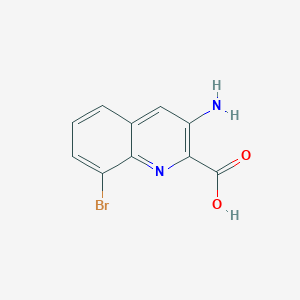
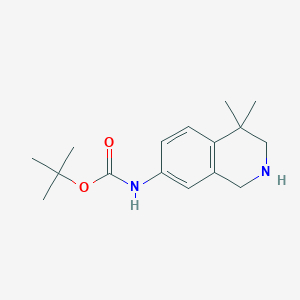
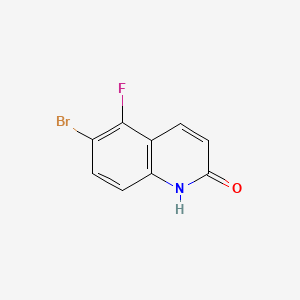
![Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B13665926.png)
![tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B13665946.png)
